3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate
Overview
Description
3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate is a complex organic compound that features a benzyl stearate core with two dicyclohexylamino-oxoethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate typically involves multi-step organic reactions. The initial step often includes the preparation of the benzyl stearate core, followed by the introduction of the dicyclohexylamino-oxoethoxy groups through nucleophilic substitution reactions. Common reagents used in these reactions include dicyclohexylamine, oxalyl chloride, and ethylene glycol derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine or alcohol derivatives.
Scientific Research Applications
3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate involves its interaction with molecular targets through its functional groups. The dicyclohexylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzyl stearate core provides a hydrophobic region that can interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(benzyloxy)benzaldehyde: Similar in structure but lacks the dicyclohexylamino groups.
Bis(2-(2-methoxyethoxy)ethyl) ether: Shares the ethoxy linkage but differs in the overall structure and functional groups.
Uniqueness
3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate is unique due to the presence of both dicyclohexylamino and oxoethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for specialized applications.
Properties
IUPAC Name |
[3,4-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenyl]methyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H88N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28-37-53(58)61-41-44-38-39-49(59-42-51(56)54(45-29-20-16-21-30-45)46-31-22-17-23-32-46)50(40-44)60-43-52(57)55(47-33-24-18-25-34-47)48-35-26-19-27-36-48/h38-40,45-48H,2-37,41-43H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRJLFJSCKIVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3)OCC(=O)N(C4CCCCC4)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H88N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412421 | |
Record name | Sodium ionophore V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40412421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129880-73-5 | |
Record name | Sodium ionophore V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40412421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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